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Abstract
This technical guide provides a comprehensive overview of the in-silico methodologies for

predicting the toxicity of impurities associated with rocuronium bromide, a widely used

neuromuscular blocking agent. In the pharmaceutical industry, ensuring the safety of drug

products is paramount, and this includes a thorough evaluation of potential impurities. In-silico

toxicology offers a rapid, cost-effective, and ethically considerate approach to assess the

toxicological risks of these impurities, particularly in early stages of drug development. This

guide details the identification of common rocuronium bromide impurities, outlines the

principles of in-silico toxicity prediction with a focus on mutagenicity, cardiotoxicity, and

hepatotoxicity, and provides a framework for interpreting and reporting the results in a

regulatory context.

Introduction to Rocuronium Bromide and its
Impurities
Rocuronium bromide is a non-depolarizing neuromuscular blocking agent with a rapid onset

and intermediate duration of action.[1] It is an aminosteroidal compound that acts by

competitively binding to nicotinic cholinergic receptors at the motor end-plate.[2] The synthesis

and degradation of rocuronium bromide can lead to the formation of various process-related
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and degradation impurities. The presence of these impurities, even at trace levels, necessitates

a thorough toxicological risk assessment to ensure patient safety.

Forced degradation studies have shown that rocuronium bromide is susceptible to hydrolysis

and oxidation.[3] A key hydrolytic degradation product is Impurity C (17-desacetyl rocuronium

bromide).[4] Under oxidative stress, the morpholine ring of rocuronium can undergo opening to

form an N-ethanoyl-formamide derivative.[3] Other identified impurities include:

Impurity A (Desallyl Rocuronium)[5]

Impurity D (3-Acetyl-17-desacetyl Rocuronium Bromide)[6]

Impurity E (2-Pyrrolidinyl Desmorpholinyl Rocuronium Bromide)[7]

Impurity F[8]

Impurity G (Desacetyl Desallyl Rocuronium)[9]

Impurity H (1,2-Dehydro-3-oxo Rocuronium Bromide)[10]

A comprehensive list of these impurities, along with their chemical identifiers, is provided in the

data tables below.

In-Silico Toxicity Prediction: Methodologies and
Workflows
In-silico toxicology utilizes computational models to predict the potential adverse effects of

chemicals based on their structure. For pharmaceutical impurities, the primary focus is often on

mutagenicity, as outlined in the ICH M7 guideline.[11] However, other toxicological endpoints

such as cardiotoxicity and hepatotoxicity are also of significant concern.

Mutagenicity and Genotoxicity Assessment
The ICH M7 (R1) guideline recommends a two-pronged (Q)SAR (Quantitative Structure-Activity

Relationship) approach for the assessment of mutagenic impurities.[11] This involves the use

of two complementary methodologies: one expert rule-based and one statistical-based.
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Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base

of structural alerts, which are molecular substructures known to be associated with toxicity.

[11] The software identifies these alerts in the query molecule and provides a qualitative

prediction of the likelihood of toxicity.

Statistical-Based Systems (e.g., Sarah Nexus): These models are built on large datasets of

experimental results and use statistical algorithms to predict the probability of a compound

being mutagenic.[12] They provide a quantitative measure of confidence in the prediction.

The combination of these two approaches provides a more robust assessment than either

method alone.

Cardiotoxicity and Hepatotoxicity Assessment
While not as formally codified as mutagenicity assessment, in-silico models are increasingly

being used to predict organ-specific toxicities. These models often rely on QSAR and machine

learning algorithms trained on large datasets of compounds with known cardiotoxic or

hepatotoxic effects. For aminosteroidal compounds like rocuronium and its impurities, specific

structural motifs may be associated with an increased risk of these toxicities.

Data Presentation: Rocuronium Bromide and its
Impurities
The following tables summarize the available information on rocuronium bromide and its

identified impurities. Due to the limited availability of public quantitative toxicity data for the

specific impurities, a read-across approach using data from structurally similar compounds may

be necessary for a comprehensive risk assessment.

Table 1: Identification of Rocuronium Bromide and Its Impurities
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Compound
Name

Impurity
Designation

CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Rocuronium

Bromide
- 119302-91-9 C₃₂H₅₃BrN₂O₄ 609.68

Desallyl

Rocuronium
Impurity A 119302-24-8 C₂₉H₄₈N₂O₄ 488.70

17-Desacetyl

Rocuronium

Bromide

Impurity C 119302-86-2 C₃₀H₅₁BrN₂O₃ 567.64

3-Acetyl-17-

desacetyl

Rocuronium

Bromide

Impurity D 1190105-63-5 C₃₂H₅₃BrN₂O₄ 609.68

2-Pyrrolidinyl

Desmorpholinyl

Rocuronium

Bromide

Impurity E 1190105-65-7 C₃₂H₅₃BrN₂O₃ 593.68

Rocuronium

Bromide Impurity

F

Impurity F 1190105-66-8 C₃₄H₅₅BrN₂O₄ 635.72

Desacetyl

Desallyl

Rocuronium

Impurity G 119302-20-4 C₂₇H₄₆N₂O₃ 446.67

1,2-Dehydro-3-

oxo Rocuronium

Bromide

Impurity H 1190105-67-9 C₃₂H₄₉BrN₂O₄ 605.65

Oxidative

Degradation

Product

- Not Available C₃₁H₅₁N₂O₅⁺ 531.3792 (m/z)

Table 2: Available Toxicological Data for Rocuronium Bromide
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Toxicological
Endpoint

Species
Route of
Administration

Value Reference

LD50 Rat Oral
200 - 2,000

mg/kg

LD50 Rat Intravenous 0.3 mg/kg [13]

LD50 Dog Intravenous 135 mg/kg [13]

NOAEL

(Developmental

Toxicity)

Rat Intravenous
0.05 mg/kg body

weight
[13]

Genotoxicity (in

vitro)
- -

Negative in

Ames,

Chromosomal

Aberration, and

Mammalian Cell

Gene Mutation

assays

[14]

Genotoxicity (in

vivo)
Rat -

Negative in

Micronucleus

test

[13]

Note: Quantitative toxicity data for the specific impurities of rocuronium bromide is not readily

available in the public domain. A thorough toxicological assessment would require either

dedicated experimental studies or a robust in-silico analysis supported by expert review and

read-across from structurally related compounds.

Experimental Protocols for In-Silico Toxicity
Prediction
General Workflow for ICH M7 Mutagenicity Assessment
The following workflow outlines the key steps for an ICH M7 compliant in-silico mutagenicity

assessment.
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ICH M7 In-Silico Mutagenicity Assessment Workflow

Input
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(e.g., Derek Nexus)

Statistical-Based System
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Expert Review

ICH M7 Classification
(Class 1-5)
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Caption: ICH M7 workflow for mutagenicity prediction.

Protocol:

Obtain Chemical Structures: The chemical structure of each impurity is obtained in a

machine-readable format (e.g., SMILES or MOL file).

Expert Rule-Based Prediction (Derek Nexus):

Import the impurity structure into the Derek Nexus software.

Run the mutagenicity prediction endpoint.
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The software will identify any structural alerts and provide a qualitative prediction (e.g.,

"plausible," "probable," "equivocal," "improbable," or "inactive").

Statistical-Based Prediction (Sarah Nexus):

Import the impurity structure into the Sarah Nexus software.

Run the Ames mutagenicity prediction.

The software will provide a probabilistic prediction of mutagenicity, often with a confidence

level.

Expert Review: A qualified toxicologist reviews the outputs from both systems. This review

considers the strength of the alerts, the applicability domain of the models, the concordance

between the two predictions, and any available experimental data for structurally similar

compounds.

ICH M7 Classification: Based on the expert review, the impurity is assigned to one of the five

ICH M7 classes, which determines the necessary control strategies.[15]

Protocol for Cardiotoxicity and Hepatotoxicity
Prediction
A standardized workflow for predicting organ-specific toxicities is less defined than for

mutagenicity. However, a general approach can be followed:

Select Appropriate Models: Choose in-silico models that are relevant for the chemical class

(aminosteroids) and the endpoints of interest (cardiotoxicity, hepatotoxicity). These may

include QSAR models, machine learning algorithms, or physiologically based

pharmacokinetic (PBPK) models.

Data Input: Input the chemical structures of the impurities into the selected models.

Prediction and Analysis: Run the predictions and analyze the output. This may include a

predicted toxicity score, identification of potential mechanisms of toxicity, or predicted effects

on specific biological pathways.
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Expert Interpretation: A toxicologist with expertise in the specific organ toxicity should

interpret the results in the context of the known pharmacology and toxicology of rocuronium

and other aminosteroids.

Potential Toxicological Signaling Pathways
The toxicity of rocuronium bromide and its impurities may be mediated through various cellular

signaling pathways. Understanding these pathways can provide mechanistic insights into their

potential adverse effects.

Mutagenicity and the p53 Signaling Pathway
The p53 tumor suppressor protein plays a critical role in responding to DNA damage.[16]

Genotoxic agents can activate the p53 pathway, leading to cell cycle arrest, DNA repair, or

apoptosis. In-silico models can predict whether a compound is likely to activate this pathway.

Simplified p53 Signaling Pathway in Mutagenicity

Genotoxic Impurity

DNA Damage

ATM/ATR Kinases

p53 Activation

Cell Cycle Arrest DNA Repair Apoptosis

Click to download full resolution via product page
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Caption: Role of p53 pathway in mutagenicity.

Hepatotoxicity and the TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is implicated in various liver

pathologies, including drug-induced liver injury and fibrosis.[17] Certain chemicals can

dysregulate this pathway, leading to hepatocyte apoptosis and the activation of hepatic stellate

cells, which contribute to fibrosis.
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TGF-β Signaling in Drug-Induced Hepatotoxicity

Hepatotoxic Impurity
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PI3K/Akt Pathway in Cardiotoxicity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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